2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(pyrimidin-4-ylmethyl)acetamide
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Overview
Description
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(pyrimidin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a diphenylethyl group and a pyrimidinylmethyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(pyrimidin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2,2-diphenylethylamine with a suitable piperazine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with N-methyl-N-(pyrimidin-4-ylmethyl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of specific catalysts can be employed to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(pyrimidin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(pyrimidin-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(pyrimidin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate: A structurally similar compound with different functional groups.
Pyrazolo[3,4-d]pyrimidin-4-ol derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(pyrimidin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-(pyrimidin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-30(17-22-12-13-27-19-29-22)25(32)16-24-26(33)28-14-15-31(24)18-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,19,23-24H,14-18H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNITBICOTFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NC=C1)C(=O)CC2C(=O)NCCN2CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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